molecular formula C24H18Br2ClN3O4 B11552764 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate

2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate

Cat. No.: B11552764
M. Wt: 607.7 g/mol
InChI Key: JJKUXFZXMDVYKS-XKJRVUDJSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate is a complex organic compound that features multiple functional groups, including bromine, chlorine, and formamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate typically involves multi-step organic reactions. One possible synthetic route includes:

    Formamido Group Introduction: The formamido group can be introduced through a formylation reaction using formic acid or its derivatives.

    Acetamido Group Addition: The acetamido group can be added via an acylation reaction using acetic anhydride.

    Esterification: The final step involves esterification to attach the 3-methylbenzoate group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and formamido groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines are the major products.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets, including enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, while the formamido and acetamido groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate is unique due to its combination of bromine, chlorine, and formamido groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18Br2ClN3O4

Molecular Weight

607.7 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H18Br2ClN3O4/c1-14-3-2-4-16(9-14)24(33)34-22-17(10-18(25)11-20(22)26)12-29-30-21(31)13-28-23(32)15-5-7-19(27)8-6-15/h2-12H,13H2,1H3,(H,28,32)(H,30,31)/b29-12+

InChI Key

JJKUXFZXMDVYKS-XKJRVUDJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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